Octan-2-yl trifluoromethanesulfonate
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Overview
Description
Octan-2-yl trifluoromethanesulfonate: is an organic compound with the molecular formula C9H17F3O3S This compound is often used in organic synthesis due to its ability to act as a leaving group in various chemical reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions: Octan-2-yl trifluoromethanesulfonate can be synthesized through the reaction of octan-2-ol with trifluoromethanesulfonic anhydride in the presence of a base such as pyridine. The reaction typically occurs at low temperatures to prevent decomposition and to ensure high yields .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves the use of large-scale reactors and optimized conditions to maximize yield and purity. The process would likely involve continuous flow systems to handle the reagents and products efficiently .
Chemical Reactions Analysis
Types of Reactions: Octan-2-yl trifluoromethanesulfonate primarily undergoes substitution reactions due to the excellent leaving group ability of the triflate moiety. It can participate in nucleophilic substitution reactions where the triflate group is replaced by various nucleophiles .
Common Reagents and Conditions:
Nucleophiles: Common nucleophiles include halides, alkoxides, and amines.
Major Products: The major products formed from these reactions depend on the nucleophile used. For example, using a halide nucleophile would result in the formation of an alkyl halide .
Scientific Research Applications
Chemistry: Octan-2-yl trifluoromethanesulfonate is used as an intermediate in the synthesis of various organic compounds. Its ability to act as a leaving group makes it valuable in the formation of carbon-carbon and carbon-heteroatom bonds .
Biology and Medicine: In biological research, triflates like this compound are used to modify biomolecules, aiding in the study of enzyme mechanisms and protein functions .
Industry: In the pharmaceutical industry, this compound is used in the synthesis of active pharmaceutical ingredients (APIs) and other complex molecules .
Mechanism of Action
The mechanism by which octan-2-yl trifluoromethanesulfonate exerts its effects is primarily through its role as a leaving group in substitution reactions. The triflate group is highly electron-withdrawing, which stabilizes the transition state and facilitates the departure of the leaving group. This property is exploited in various synthetic applications to achieve high reaction efficiency and selectivity .
Comparison with Similar Compounds
- Methyl trifluoromethanesulfonate
- Ethyl trifluoromethanesulfonate
- Propyl trifluoromethanesulfonate
Comparison: Octan-2-yl trifluoromethanesulfonate is unique due to its longer alkyl chain compared to other triflates like methyl or ethyl trifluoromethanesulfonate. This longer chain can influence the compound’s solubility, reactivity, and overall behavior in chemical reactions .
Properties
Molecular Formula |
C9H17F3O3S |
---|---|
Molecular Weight |
262.29 g/mol |
IUPAC Name |
octan-2-yl trifluoromethanesulfonate |
InChI |
InChI=1S/C9H17F3O3S/c1-3-4-5-6-7-8(2)15-16(13,14)9(10,11)12/h8H,3-7H2,1-2H3 |
InChI Key |
YUWDHKADIYFVQQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC(C)OS(=O)(=O)C(F)(F)F |
Origin of Product |
United States |
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